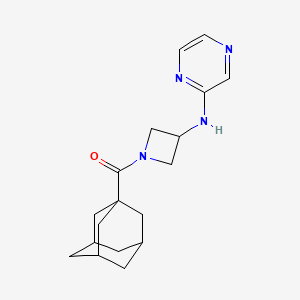
((3r,5r,7r)-Adamantan-1-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3r,5r,7r)-Adamantan-1-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Aplicaciones Científicas De Investigación
Adamantane Derivatives in Neurodegenerative Diseases
Adamantane derivatives, due to their unique cage-like structure, have been extensively researched for their potential applications in treating neurodegenerative diseases. For instance, compounds like amantadine and memantine, which share structural similarities with adamantane, have been used in the treatment of Parkinson's and Alzheimer's diseases, respectively. These compounds interact with various neurotransmitter systems, modulating their activity and offering therapeutic benefits in neurodegenerative conditions (Dembitsky, Gloriozova, & Poroikov, 2020).
Pyrazine Derivatives in Antimicrobial and Antifungal Applications
Pyrazine derivatives are known for their antimicrobial and antifungal properties, making them valuable in the development of new therapeutic agents. The synthesis and bioevaluation of novel pyrazole derivatives, which share a core structure with pyrazines, have shown significant antimicrobial, antifungal, antiviral, and antioxidant activities. These compounds are synthesized under specific conditions and exhibit potential chemical properties that could be leveraged in pharmaceutical applications (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).
Cytochrome P450 Inhibition
The inhibition of Cytochrome P450 enzymes is crucial for understanding drug-drug interactions and enhancing the therapeutic efficacy of drugs. Compounds with pyrazine moieties have been investigated for their potential to selectively inhibit specific CYP isoforms, thereby modulating the metabolism of various drugs. This research provides insights into the development of safer and more effective therapeutic agents by minimizing unwanted drug interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Propiedades
IUPAC Name |
1-adamantyl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c23-17(18-6-12-3-13(7-18)5-14(4-12)8-18)22-10-15(11-22)21-16-9-19-1-2-20-16/h1-2,9,12-15H,3-8,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEHOYMFFKNRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(C4)NC5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)phenyl]propanamide](/img/structure/B2807609.png)
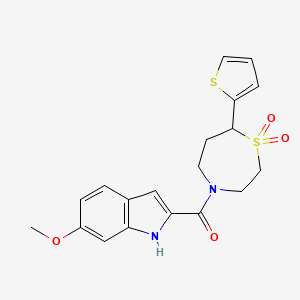
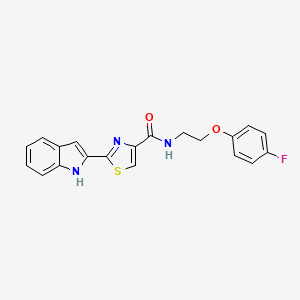
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2807613.png)
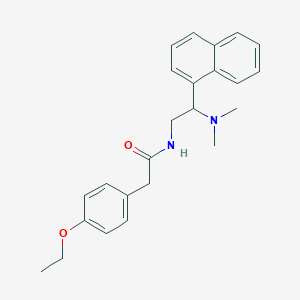
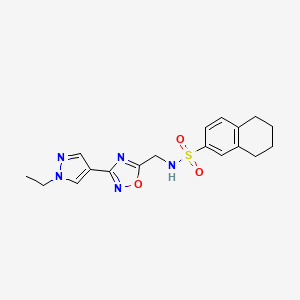
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate](/img/structure/B2807618.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine](/img/structure/B2807621.png)
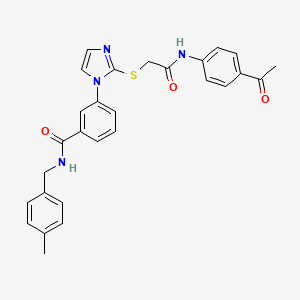
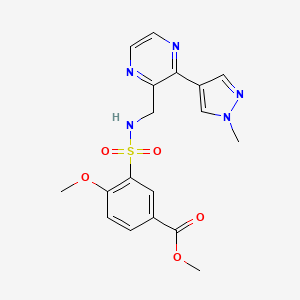
![4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2807626.png)
![N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2807629.png)
![3-({7-Fluoro-4-[4-(methylsulfonyl)piperazin-1-yl]quinolin-3-yl}sulfonyl)benzonitrile](/img/structure/B2807630.png)